5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-methylpropyl group attached to the oxazole ring and a carbohydrazide functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups, such as amines.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives. Substitution reactions can introduce various substituents onto the oxazole ring, leading to a diverse range of products.
Scientific Research Applications
5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylpropyl)-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbohydrazide.
5-(2-Methylpropyl)-1,2-oxazole-3-thiol: Contains a thiol group instead of carbohydrazide.
5-(2-Methylpropyl)-1,2-oxazole-3-amine: Features an amine group in place of carbohydrazide.
Uniqueness
5-(2-Methylpropyl)-1,2-oxazole-3-carbohydrazide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of the carbohydrazide group allows for unique interactions with biological targets and provides opportunities for further chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)3-6-4-7(11-13-6)8(12)10-9/h4-5H,3,9H2,1-2H3,(H,10,12) |
InChI Key |
LKIIZOMFKSXYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NN |
Origin of Product |
United States |
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